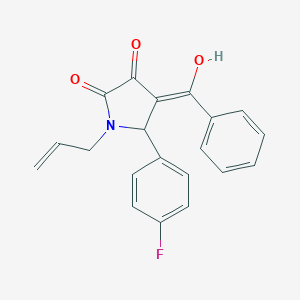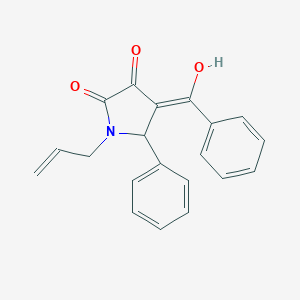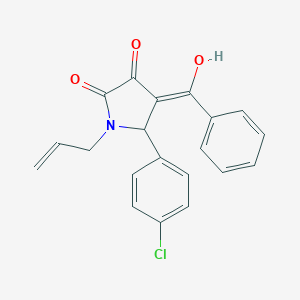![molecular formula C22H30FN3O2S B282591 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infections.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been found to have antibacterial effects by disrupting bacterial cell membranes and inhibiting bacterial protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide in lab experiments is its potential to target multiple pathways involved in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments and potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans. Additionally, it would be beneficial to explore its potential use in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the reaction of 1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazole-2-thiol with 2-ethylhexyl chloroacetate in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified by various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H30FN3O2S |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
2-[(4E)-1-ethyl-4-[(3-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C22H30FN3O2S/c1-4-7-9-16(5-2)14-24-20(27)15-29-22-25-19(21(28)26(22)6-3)13-17-10-8-11-18(23)12-17/h8,10-13,16H,4-7,9,14-15H2,1-3H3,(H,24,27)/b19-13+ |
Clave InChI |
NTWCGVQYDWUAMU-CPNJWEJPSA-N |
SMILES isomérico |
CCCCC(CC)CNC(=O)CSC1=N/C(=C/C2=CC(=CC=C2)F)/C(=O)N1CC |
SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=CC(=CC=C2)F)C(=O)N1CC |
SMILES canónico |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=CC(=CC=C2)F)C(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
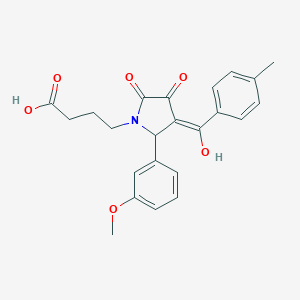
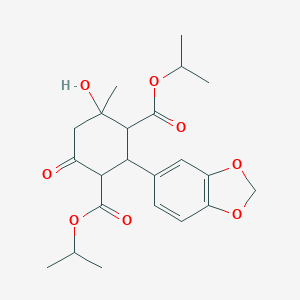
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)

![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)
